1-Naphthaleneacetic acid, alpha,alpha-bis(3-(diethylamino)propyl)-, dihydrochloride

Description

Properties

CAS No. |

6394-75-8 |

|---|---|

Molecular Formula |

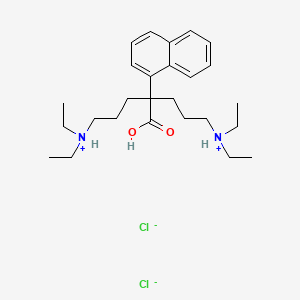

C26H42Cl2N2O2 |

Molecular Weight |

485.5 g/mol |

IUPAC Name |

[4-carboxy-7-(diethylazaniumyl)-4-naphthalen-1-ylheptyl]-diethylazanium;dichloride |

InChI |

InChI=1S/C26H40N2O2.2ClH/c1-5-27(6-2)20-12-18-26(25(29)30,19-13-21-28(7-3)8-4)24-17-11-15-22-14-9-10-16-23(22)24;;/h9-11,14-17H,5-8,12-13,18-21H2,1-4H3,(H,29,30);2*1H |

InChI Key |

ACGANTPTOLTZLM-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCCC(CCC[NH+](CC)CC)(C1=CC=CC2=CC=CC=C21)C(=O)O.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthaleneacetic acid, alpha,alpha-bis(3-(diethylamino)propyl)-, dihydrochloride typically involves multiple steps, starting with the base compound 1-naphthaleneacetic acid. The process includes the introduction of diethylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out on a larger scale, utilizing advanced chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps to increase the yield and purity of the final product. Quality control measures are implemented to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthaleneacetic acid, alpha,alpha-bis(3-(diethylamino)propyl)-, dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions are facilitated by strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of 1-naphthaleneacetic acid, which can be further modified for specific applications.

Scientific Research Applications

1-Naphthaleneacetic acid, alpha,alpha-bis(3-(diethylamino)propyl)-, dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies related to plant growth and development, as well as in the investigation of biological pathways.

Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Naphthaleneacetic acid, alpha,alpha-bis(3-(diethylamino)propyl)-, dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

- CAS Registry Number : 6394-76-9

- IUPAC Name: 1-Naphthaleneacetic acid, alpha,alpha-bis[3-(diethylamino)propyl]-, dihydrochloride

- Molecular Formula : C₂₂H₃₄Cl₂N₂O₂

- Structure: Features a naphthalene backbone substituted with an acetic acid group at the 1-position. The alpha carbons of the acetic acid are each bonded to a 3-(diethylamino)propyl chain. The compound is a dihydrochloride salt, enhancing its solubility in polar solvents .

Key Characteristics :

- Solubility : The dihydrochloride form increases aqueous solubility compared to the free base, making it suitable for biological or pharmaceutical applications.

- Functional Groups: The diethylamino groups contribute to basicity, while the naphthalene moiety provides lipophilicity, balancing hydrophilicity and membrane permeability.

Structural and Functional Analogues

The compound’s structural uniqueness lies in its naphthalene core combined with diethylamino-propyl branches. Below is a comparative analysis with related compounds from diverse chemical classes:

Critical Analysis of Differences

Backbone and Functional Groups: The target compound’s naphthalene-acetic acid core distinguishes it from simpler aromatic hydrocarbons like 1,2-dimethylnaphthalene, which lack polar or ionizable groups. Compared to Bidisomide, the target lacks a piperidine ring and chlorophenyl group but retains tertiary amines. This suggests divergent pharmacological targets: Bidisomide’s antiarrhythmic activity vs.

Solubility and Charge: The dihydrochloride salt form of the target compound contrasts with neutral hydrocarbons (e.g., dimethylnaphthalenes) and non-ionic phosphonothiolates. This ionic nature improves bioavailability in aqueous systems, critical for drug delivery .

Biological Activity: The diethylamino-propyl chains in the target compound may mimic natural polyamines, enabling interactions with nucleic acids or enzymes. This is absent in dimethylphenethylamine, which primarily affects neurotransmitter systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.